molecular formula C17H18N4OS B5759651 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 573933-54-7

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5759651
CAS No.: 573933-54-7
M. Wt: 326.4 g/mol
InChI Key: OCSFKRCNTJAHRX-UHFFFAOYSA-N
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Description

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxybenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxybenzyl thioether group can be introduced via nucleophilic substitution reactions using methoxybenzyl chloride and thiol reagents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzyl thioether group can enhance the compound’s ability to penetrate cell membranes, while the triazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole
  • 4-ethyl-3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole
  • 4-ethyl-3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole

Uniqueness

4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is unique due to the presence of both a pyridine ring and a triazole ring, which can confer distinct chemical and biological properties. The methoxybenzyl thioether group further enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-3-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-13-4-6-15(22-2)7-5-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSFKRCNTJAHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573933-54-7
Record name 4-(4-ETHYL-5-((4-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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